Cas no 1601984-32-0 (1-Propanone, 2-methyl-1-(3-morpholinyl)-)

1-Propanone, 2-methyl-1-(3-morpholinyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanone, 2-methyl-1-(3-morpholinyl)-
- SCHEMBL19919842
- 2-Methyl-1-(morpholin-3-yl)propan-1-one
- 1601984-32-0
- EN300-794841
-
- Inchi: 1S/C8H15NO2/c1-6(2)8(10)7-5-11-4-3-9-7/h6-7,9H,3-5H2,1-2H3
- InChI Key: VDQHURLLEWMANC-UHFFFAOYSA-N
- SMILES: C(C1COCCN1)(=O)C(C)C
Computed Properties
- Exact Mass: 157.110278721g/mol
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 0.3
Experimental Properties
- Density: 0.993±0.06 g/cm3(Predicted)
- Boiling Point: 246.2±35.0 °C(Predicted)
- pka: 6.75±0.40(Predicted)
1-Propanone, 2-methyl-1-(3-morpholinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-794841-1.0g |
2-methyl-1-(morpholin-3-yl)propan-1-one |
1601984-32-0 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-794841-0.1g |
2-methyl-1-(morpholin-3-yl)propan-1-one |
1601984-32-0 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
Enamine | EN300-794841-2.5g |
2-methyl-1-(morpholin-3-yl)propan-1-one |
1601984-32-0 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
Enamine | EN300-794841-0.05g |
2-methyl-1-(morpholin-3-yl)propan-1-one |
1601984-32-0 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
Enamine | EN300-794841-10.0g |
2-methyl-1-(morpholin-3-yl)propan-1-one |
1601984-32-0 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-794841-0.5g |
2-methyl-1-(morpholin-3-yl)propan-1-one |
1601984-32-0 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
Enamine | EN300-794841-0.25g |
2-methyl-1-(morpholin-3-yl)propan-1-one |
1601984-32-0 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-794841-5.0g |
2-methyl-1-(morpholin-3-yl)propan-1-one |
1601984-32-0 | 95% | 5.0g |
$2650.0 | 2024-05-22 |
1-Propanone, 2-methyl-1-(3-morpholinyl)- Related Literature
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
Additional information on 1-Propanone, 2-methyl-1-(3-morpholinyl)-
Comprehensive Overview of 1-Propanone, 2-methyl-1-(3-morpholinyl)- (CAS No. 1601984-32-0)
1-Propanone, 2-methyl-1-(3-morpholinyl)- (CAS No. 1601984-32-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, often referred to by its systematic name, features a morpholine ring attached to a methyl-substituted propanone backbone, making it a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "1-Propanone morpholine derivative synthesis" or "CAS 1601984-32-0 applications", highlighting its relevance in modern scientific inquiries.
The compound's molecular structure, characterized by the presence of both ketone and morpholine functional groups, enables its use in diverse reactions, including N-alkylation and carbonyl-based transformations. Recent studies have explored its potential as a building block for bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics. This aligns with trending searches such as "morpholine derivatives in drug discovery" and "ketone intermediates for pharmaceuticals", reflecting growing interest in its applications.
From a synthetic perspective, 1-Propanone, 2-methyl-1-(3-morpholinyl)- is often synthesized via Michael addition or reductive amination protocols. Its stability under mild conditions makes it suitable for scalable production, a topic frequently queried as "large-scale synthesis of CAS 1601984-32-0". Additionally, its role in catalysis and ligand design has been investigated, with researchers leveraging its electron-rich morpholine moiety for metal coordination.
Environmental and safety considerations are also critical when discussing this compound. While it is not classified as hazardous, proper handling protocols are recommended, as with all laboratory chemicals. Searches like "safety data sheet for 2-methyl-1-(3-morpholinyl)-1-propanone" indicate user awareness of regulatory compliance. The compound's low volatility and solubility in common organic solvents further enhance its practicality in industrial settings.
In the context of green chemistry, 1-Propanone, 2-methyl-1-(3-morpholinyl)- has been evaluated for its potential in atom-efficient reactions. This aligns with the broader trend of minimizing waste in chemical synthesis, a topic often searched as "sustainable morpholine derivatives". Its compatibility with microwave-assisted synthesis and flow chemistry techniques further underscores its adaptability to modern methodologies.
Analytical characterization of this compound typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis. Researchers frequently seek information on "spectroscopic data for CAS 1601984-32-0", emphasizing the need for accurate structural confirmation. The compound's chromatographic behavior and stability under UV light are also subjects of practical interest.
Looking ahead, the demand for 1-Propanone, 2-methyl-1-(3-morpholinyl)- is expected to rise, driven by its utility in high-value chemical synthesis and material science. Emerging applications in polymer chemistry and agrochemical formulations are areas to watch, as hinted by search trends like "morpholine-based polymers" and "ketone intermediates for crop protection". Its balanced lipophilicity and polarity make it a candidate for drug delivery systems, another hot topic in contemporary research.
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